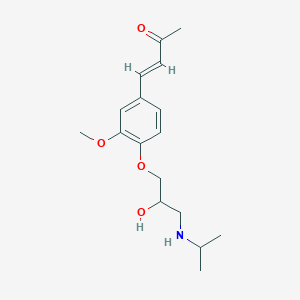
Dehydrozingeronolol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dehydrozingeronolol, also known as this compound, is a useful research compound. Its molecular formula is C17H25NO4 and its molecular weight is 307.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Applications
1. Cardiovascular Effects
- Mechanism of Action : DZPN has been shown to exert bradycardic effects (slowing heart rate) and pressor actions (increasing blood pressure) in animal models. This suggests potential utility in managing conditions like hypertension and heart failure .
- Case Study : In a study involving urethane-anesthetized rats, doses of DZPN (0.1, 0.5, 1.0 mg/kg) produced significant cardiovascular responses, indicating its potential as a therapeutic agent for cardiovascular diseases .
2. Neurological Effects
- Beta-Adrenoceptor Interaction : DZPN interacts with beta-adrenoceptors, which are critical in the modulation of neurotransmitter release and cardiovascular function. This interaction can influence mood and anxiety levels, suggesting potential applications in treating anxiety disorders .
- Case Study : Research has indicated that DZPN may help in reducing anxiety-like behavior in rodent models, supporting its potential use as an anxiolytic agent .
Antimicrobial Properties
DZPN has demonstrated antimicrobial activity against various pathogens. This broad-spectrum efficacy could make it a candidate for developing new antimicrobial agents.
- Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Effects
DZPN exhibits anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.
- Mechanism of Action : It is believed that DZPN inhibits pro-inflammatory cytokines, thereby reducing inflammation .
- Case Study : In vitro studies have shown that DZPN can significantly lower levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent .
Comparative Studies
When compared to other compounds with similar structures, DZPN shows distinct advantages:
| Compound Name | Key Features | Advantages |
|---|---|---|
| Zingerone | Natural anti-inflammatory | Less potent than DZPN |
| Curcumin | Broad-spectrum antioxidant | Higher toxicity than DZPN |
| Quercetin | Known for antioxidant properties | Less effective against specific pathogens |
Propiedades
Número CAS |
158102-53-5 |
|---|---|
Fórmula molecular |
C17H25NO4 |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
(E)-4-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-methoxyphenyl]but-3-en-2-one |
InChI |
InChI=1S/C17H25NO4/c1-12(2)18-10-15(20)11-22-16-8-7-14(6-5-13(3)19)9-17(16)21-4/h5-9,12,15,18,20H,10-11H2,1-4H3/b6-5+ |
Clave InChI |
XKTLOGVOVJLGKR-AATRIKPKSA-N |
SMILES |
CC(C)NCC(COC1=C(C=C(C=C1)C=CC(=O)C)OC)O |
SMILES isomérico |
CC(C)NCC(COC1=C(C=C(C=C1)/C=C/C(=O)C)OC)O |
SMILES canónico |
CC(C)NCC(COC1=C(C=C(C=C1)C=CC(=O)C)OC)O |
Sinónimos |
4-(4'-(2-hydroxy-3-(isopropylamino)propoxy)-3'-methoxyphenyl)-3-buten-2-one 4-DZPN dehydrozingeronolol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















